![molecular formula C12H14ClNO4 B2699123 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248369-04-0](/img/structure/B2699123.png)
2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This compound's structure includes a chloro substituent and an amine group that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound may exert its biological effects primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. COX enzymes are critical in the inflammatory response as they catalyze the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain.
Inhibition of COX-2
In silico studies have suggested that this compound exhibits a higher affinity for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA) . This selectivity may lead to reduced side effects commonly associated with NSAIDs, such as gastrointestinal complications.
Anti-inflammatory Studies
A study conducted on LPS-induced rats demonstrated that administration of this compound significantly reduced inflammatory markers. The results indicated:
- Reduction in Cytokines : Cardiac blood plasma concentrations of IL-1β and TNF-α were significantly decreased (IL-1β: 2.32±0.28×103 pg mL,p<0.001; TNF-α: 5.70±1.04×103 pg mL,p<0.001) after treatment with the compound .
- WBC Count : There was a notable reduction in white blood cell counts, indicating a decrease in systemic inflammation.
- Histopathological Improvements : Lung tissue analysis revealed less severe injury in treated rats compared to controls.
These findings support the hypothesis that the compound's anti-inflammatory effects may be mediated through COX-2 inhibition and subsequent downregulation of NF-kB signaling pathways.
Study Design
In one experimental setup, rats were administered LPS (0.5 mg/kg bw) followed by treatment with 500 mg/60 kg bw of the compound or ASA. Various parameters were monitored, including temperature regulation and inflammatory cytokine levels.
Results Summary
Parameter | Control Group (LPS) | Treatment Group (Compound) |
---|---|---|
IL-1β (pg/mL) | 5.70×103 | 2.32×103 |
TNF-α (pg/mL) | 7.50×103 | 5.70×103 |
WBC Count (cells/μL) | Elevated | Normalized |
Lung Injury Severity | Severe | Mild |
The data indicates that the compound effectively mitigates inflammation and associated symptoms in a model of induced sepsis.
Stability and Formulation
The stability tests showed that this compound remains stable for up to three years at room temperature (25°C) with a relative humidity of 75% . This stability is crucial for potential pharmaceutical formulations.
特性
IUPAC Name |
2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGAEITXYKRXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。